N-(4-Amino-2-methylphenyl)cyclobutanecarboxamide
Description
N-(4-Amino-2-methylphenyl)cyclobutanecarboxamide is a carboxamide derivative featuring a cyclobutane ring linked to a 4-amino-2-methylphenyl group. The cyclobutane moiety introduces significant ring strain, which may enhance reactivity or influence binding interactions in biological systems.
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-7-10(13)5-6-11(8)14-12(15)9-3-2-4-9/h5-7,9H,2-4,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHNDPSIVQBRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methylphenyl)cyclobutanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-amino-2-methylbenzoic acid and cyclobutanecarboxylic acid.
Amide Bond Formation: The carboxylic acid group of 4-amino-2-methylbenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This intermediate is then reacted with cyclobutanecarboxylic acid to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methylphenyl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products
Oxidation: Nitro derivatives
Reduction: Amines, alcohols
Substitution: Nitrated, sulfonated, or halogenated products
Scientific Research Applications
N-(4-Amino-2-methylphenyl)cyclobutanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound is studied for its potential use in the development of novel materials with unique properties, such as polymers and coatings.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the cyclobutanecarboxamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The compound may exert its effects through pathways involving signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of N-(4-Amino-2-methylphenyl)cyclobutanecarboxamide and Analogs
Detailed Analysis of Structural and Functional Differences
Backbone and Ring Systems Cyclobutane vs. Cyclopentane (): The target compound’s cyclobutane ring introduces higher ring strain compared to the cyclopentane in N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide. This strain may increase reactivity but reduce stability under certain conditions . Acetamide vs.
Aromatic Substituents Amino vs. Methoxy Groups (): The 4-amino group in the target compound and 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide () enhances hydrogen-bonding capacity, favoring interactions in biological systems.
Heterocyclic vs.
Research Findings and Limitations
- Synthesis Gaps: None of the cited sources provide synthetic routes or yield data for the target compound, limiting mechanistic insights.
- Biological Data: Pharmacological or toxicological profiles are absent, though supplier listings (–5) imply industrial-scale production for niche applications .
- Comparative Stability: Cyclopentane-based analogs () are likely more stable than cyclobutane derivatives, but this remains speculative without experimental data .
Biological Activity
N-(4-Amino-2-methylphenyl)cyclobutanecarboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , featuring a cyclobutane ring and an amino-substituted aromatic system. The presence of the amino group enhances its potential for biological interactions, particularly with proteins and enzymes.
Research indicates that this compound may exhibit various mechanisms of action:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. This inhibition can potentially affect various biological processes, including cell proliferation and apoptosis.
- Protein Interactions : The compound's structure allows for interactions with biological macromolecules such as proteins and nucleic acids, influencing its efficacy as a therapeutic agent.
Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity. It has shown effectiveness against several bacterial strains, making it a candidate for further development in treating bacterial infections.
Anticancer Activity
Recent research has explored the anticancer properties of this compound. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth, supporting its potential as an antibiotic candidate.
- Cancer Cell Line Studies : In a series of experiments involving various cancer cell lines (e.g., breast cancer and leukemia), the compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell growth at micromolar concentrations.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant growth inhibition | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Structural Modification | Biological Activity |
|---|---|---|
| This compound | Parent Compound | Moderate activity |
| N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide | Amino group repositioned | Enhanced activity |
| N-(4-Amino-3-methylphenyl)cyclobutanecarboxamide | Methyl group repositioned | Reduced activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
